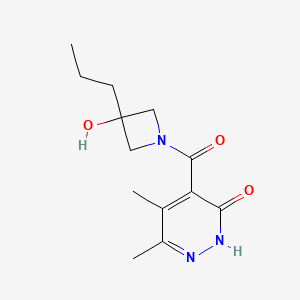
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the degradation of the inhibitory neurotransmitter GABA, which regulates the activity of neurons in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
作用機序
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one exerts its pharmacological effects by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This enhanced inhibition of neuronal activity may underlie the therapeutic effects of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This enhanced inhibition of neuronal activity may underlie the therapeutic effects of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one in various neurological and psychiatric disorders. Moreover, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been found to be well-tolerated and safe in preclinical studies, with no significant adverse effects reported.
実験室実験の利点と制限
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has several advantages for lab experiments, including its high potency, selectivity, and specificity for GABA aminotransferase inhibition. Moreover, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been shown to be stable and well-tolerated in vivo, making it suitable for preclinical studies. However, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and administration.
将来の方向性
There are several future directions for research on 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one, including its potential therapeutic applications in various neurological and psychiatric disorders, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Moreover, the development of novel 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one analogs with improved potency, selectivity, and bioavailability may enhance its therapeutic potential and facilitate its clinical translation. Finally, the use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance spectroscopy (MRS), may provide insights into the in vivo effects of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one on GABAergic neurotransmission and brain function.
合成法
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one can be synthesized using a multi-step process involving the reaction of 3-aminopropanol, 4,5-dimethyl-2-nitrobenzoic acid, and ethyl 2-chloroacetoacetate. The resulting intermediate is then subjected to a series of chemical transformations, including hydrogenation, cyclization, and deprotection, to yield the final product. The synthesis method has been optimized to achieve high yield and purity of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one.
科学的研究の応用
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has shown potential therapeutic benefits in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been found to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Moreover, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been shown to attenuate drug-seeking behavior and relapse in animal models of addiction, suggesting its potential as a treatment for substance use disorders. In addition, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has demonstrated anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. These findings suggest that 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one may have broad therapeutic applications in the treatment of neurological and psychiatric disorders.
特性
IUPAC Name |
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-4-5-13(19)6-16(7-13)12(18)10-8(2)9(3)14-15-11(10)17/h19H,4-7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIBVLNTUQFIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CN(C1)C(=O)C2=C(C(=NNC2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
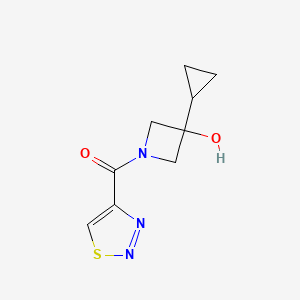
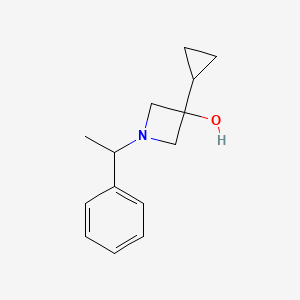

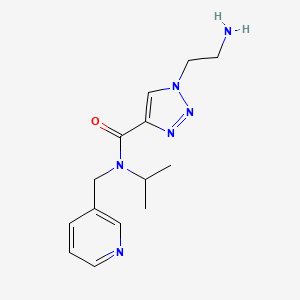
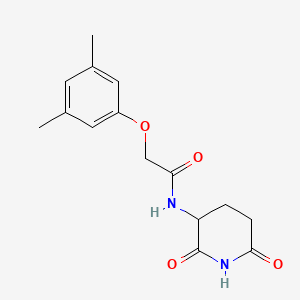

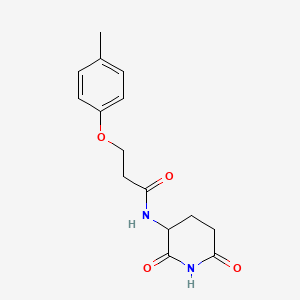
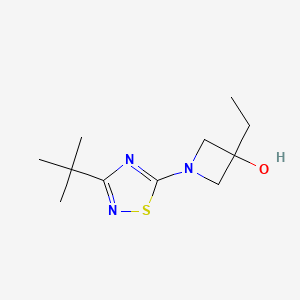

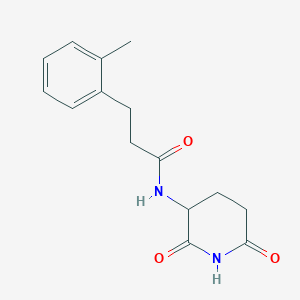
![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopentylamide](/img/structure/B7581903.png)